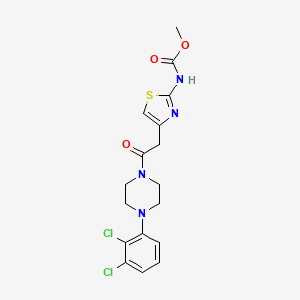

Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate (CAS: 946236-37-9, molecular formula: C₁₇H₁₈Cl₂N₄O₃S, molecular weight: 429.32 g/mol) is a synthetic small molecule featuring a thiazole core linked to a piperazine moiety substituted with a 2,3-dichlorophenyl group. This compound is structurally classified within the piperazine-thiazole carbamate family, a scaffold known for modulating central nervous system (CNS) targets due to its affinity for serotonin and dopamine receptors.

Properties

IUPAC Name |

methyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O3S/c1-26-17(25)21-16-20-11(10-27-16)9-14(24)23-7-5-22(6-8-23)13-4-2-3-12(18)15(13)19/h2-4,10H,5-9H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJOEZZSHXOANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step often involves the reaction of 2,3-dichloroaniline with piperazine under controlled conditions to form the 2,3-dichlorophenylpiperazine intermediate.

Thiazole Ring Formation: The intermediate is then reacted with a thiazole derivative, which can be synthesized from thioamides and α-haloketones.

Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the oxoethyl side chain, potentially converting it to an alcohol.

Substitution: The aromatic dichlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazole and piperazine derivatives in various chemical reactions.

Biology

Biologically, Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects is likely related to its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring may bind to enzymes or other proteins, modulating their activity. The carbamate group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole-Urea Scaffolds

Evidence from urea derivatives (e.g., compounds 11a–11o in Molecules 2013) highlights key structural and functional differences:

Key Observations :

- Chlorine and trifluoromethyl substitutions (e.g., 11b, 11g, 11k) enhance lipophilicity and receptor binding affinity compared to the carbamate analogue .

- Methoxy groups (11l) improve aqueous solubility but may limit blood-brain barrier permeability, a critical factor for CNS-targeted agents .

Hydrazinyl-2-Oxoethyl Derivatives

Compounds 1f, 1g, 2a, and 2b (from Molecules 2013) incorporate hydrazinyl-2-oxoethyl and benzylidene moieties, differing in substituents like hydroxy, methoxy, and benzyloxy groups:

| Compound ID | Substituent on Benzylidene | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1f | 2-Hydroxy-5-methoxy | 70.7 | 198–200 | 667.9 |

| 1g | 2-Hydroxy | 78.4 | 205–207 | 638.1 |

| 2a | 5-Benzyloxy-2-hydroxy | 74.9 | 190–192 | 694.5 |

Key Observations :

- Hydroxy and benzyloxy groups (1f, 2a) may enhance hydrogen-bonding interactions with biological targets but reduce metabolic stability due to susceptibility to oxidation .

- Higher melting points (e.g., 1g at 205–207°C) suggest greater crystalline stability compared to the carbamate analogue .

Piperazine-Thiazole Carbamates in Pharmacokinetic Studies

Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) shares structural similarities but features a bromophenyl group and acetamido linker. Pharmacokinetic data indicate:

- Lower oral bioavailability compared to carbamates due to increased metabolic clearance of the acetamido group .

Biological Activity

Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C18H27Cl2N3O2S

- Molecular Weight : 392.79 g/mol

The structure features a thiazole ring linked to a piperazine moiety, which is known for contributing to various biological activities. The presence of the dichlorophenyl group enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study involving various thiazole-based compounds, it was found that many displayed moderate to excellent antibacterial activity against a range of pathogens. Specifically, compounds similar to this compound were tested for their efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Structure Type | Activity (Zone of Inhibition in mm) |

|---|---|---|

| 5e | Thiazole | 20 |

| 5k | Thiazole | 18 |

| 5g | Thiazole | 15 |

Neuroprotective Effects

The neuroprotective potential of compounds containing piperazine and thiazole has been investigated in models of neuroinflammation. For instance, in vitro studies demonstrated that such compounds could inhibit the production of pro-inflammatory cytokines in microglial cells stimulated by lipopolysaccharide (LPS). This suggests that this compound may play a role in mitigating neuroinflammation.

Case Study: Neuroinflammation Model

In a study on Parkinson's disease models, a related compound was shown to reduce nitric oxide production and inhibit the activation of NF-kB signaling pathways in microglial cells, indicating potential therapeutic effects against neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of proteases involved in inflammatory pathways.

- Modulation of Cytokine Release : The ability to regulate cytokine levels suggests an immunomodulatory effect.

- Antimicrobial Action : The structural features allow interaction with bacterial cell walls or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.